molecular formula C12H13FN2O2 B8365211 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide

5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide

Cat. No. B8365211
M. Wt: 236.24 g/mol
InChI Key: BFEGXBWALSSEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide is a useful research compound. Its molecular formula is C12H13FN2O2 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

5-fluoro-N-(3-hydroxypropyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C12H13FN2O2/c13-9-2-3-10-8(6-9)7-11(15-10)12(17)14-4-1-5-16/h2-3,6-7,15-16H,1,4-5H2,(H,14,17)

InChI Key

BFEGXBWALSSEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-1H-indole-2-carboxylic acid (2.27 g, 12.7 mmol) in CH2Cl2 (100 mL) is added DMAP (4.64 g, 38 mmol), EDCI (3.64 g, 19 mmol), 3-amino-propan-1-ol (1.90 g, 25 mmol). The mixture is stirred at room temperature for 24 hours. After the solvent is removed under vacuum, 5% HCl (100 mL) is added to the mixture. It is extracted with EtOAc (100 mL×3). The combined organic layers are washed with saturated aqueous NaHCO3 (100 mL), brine (100 mL) and dried with Na2SO4. Solvent is removed to give 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide; 1H NMR (DMSO-d6) δ 1.69 (quint, 2H, J=6.4 Hz), 3.34 (q, 2H, J=6.0 Hz), 3.48 (t, 2H, J=6.4 Hz), 4.48 (bs, 1H), 6.99-7.10 (m, 2H), 7.36-7.44 (m, 2H), 8.47 (t, 1H, J=5.6 Hz), 11.63 (s, 1H); m/z [M++1] 237.1.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.64 g
Type
catalyst
Reaction Step One

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